1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-
Description
Structural Characterization of 1,3,2-Dioxaborolane Derivatives
Molecular Geometry and Bonding Configuration
X-ray Crystallographic Analysis of Boron Coordination
X-ray crystallographic studies of dioxaborolane derivatives reveal that the boron center adopts a trigonal planar geometry when tricoordinate, transitioning to tetrahedral coordination upon complexation with Lewis bases. The crystallographic analysis demonstrates that boron-oxygen bond distances in tricoordinate dioxaborolane systems typically range from 1.35 to 1.38 Angstroms, which are significantly shorter than those observed in tetracoordinate analogues. In related dioxaborolane structures, the boron-carbon bond distances vary between 1.556 and 1.613 Angstroms, with shorter distances indicating greater π-bonding character between the boron center and the aromatic substituent.
Crystal structure determinations of tetramethyl-substituted dioxaborolanes show that the five-membered ring adopts an envelope conformation, with the boron atom typically displaced from the plane formed by the four other ring atoms. The dihedral angles between substituent planes and the dioxaborolane ring system provide critical information about molecular strain and electronic interactions. For compounds containing aromatic substituents attached to boron, crystallographic data reveals dihedral angles ranging from 25 to 45 degrees, indicating significant deviation from planarity that affects electronic delocalization.
| Structural Parameter | Typical Range | Measurement Method |
|---|---|---|
| Boron-Oxygen Bond Distance | 1.35-1.38 Å | X-ray Crystallography |
| Boron-Carbon Bond Distance | 1.556-1.613 Å | X-ray Crystallography |
| Ring Envelope Angle | 15-30° | Crystal Structure Analysis |
| Aromatic Dihedral Angle | 25-45° | Crystallographic Refinement |
Torsional Strain in 4,4,5,5-Tetramethyl Substituents
The presence of four methyl substituents at the 4 and 5 positions of the dioxaborolane ring introduces significant steric interactions that influence the overall molecular geometry. Crystallographic studies reveal that the tetramethyl substitution pattern creates torsional strain within the ring system, as evidenced by distorted bond angles and non-ideal dihedral arrangements. The steric bulk of the methyl groups forces the ring into a puckered conformation, with the carbon atoms bearing the methyl substituents exhibiting tetrahedral geometry rather than the planar arrangement that would minimize electronic strain.
Temperature-dependent crystallographic studies demonstrate that the tetramethyl-substituted dioxaborolane rings exhibit thermal motion that is primarily localized to the methyl groups, indicating restricted rotation about the carbon-carbon bonds within the ring. The root mean square deviation for the tetramethyl carbon framework typically ranges from 0.02 to 0.04 Angstroms, suggesting moderate flexibility in the substituent arrangement while maintaining overall ring integrity. This torsional strain contributes to the thermodynamic stability of the dioxaborolane ring system by preventing facile ring-opening reactions that would be favored in less sterically hindered analogues.
Electronic Structure and Hybridization States
sp² vs. sp³ Hybridization at Boron Center
The hybridization state of the boron center in dioxaborolane derivatives depends critically on the coordination environment and the presence of Lewis base interactions. In the free tricoordinate state, boron exhibits sp² hybridization with a vacant p orbital perpendicular to the plane defined by the three substituents. This electronic configuration creates a planar geometry around boron with bond angles approaching 120 degrees, consistent with trigonal symmetry. The vacant p orbital serves as an electron acceptor site, contributing to the Lewis acidic character of the boron center.
Upon coordination with electron-donating species, the boron center undergoes rehybridization to an sp³ configuration, resulting in tetrahedral geometry. This hybridization change is accompanied by significant geometric reorganization, with bond angles shifting from the trigonal planar arrangement to approximately 109.5 degrees. The transition from sp² to sp³ hybridization also affects the boron-oxygen bond distances, which increase from approximately 1.35 Angstroms in the tricoordinate state to 1.43-1.47 Angstroms in the tetracoordinate configuration. This hybridization flexibility allows dioxaborolane compounds to serve as responsive molecular scaffolds that can adapt their electronic structure based on environmental conditions.
Electron-Deficient Nature of Boron in Dioxaborolane Systems
The electron-deficient character of boron in dioxaborolane systems arises from the incomplete octet configuration of the tricoordinate boron center. This deficiency is manifested in the strong Lewis acidic properties and the tendency to form coordinate bonds with electron-rich species. The electron deficiency is partially mitigated by π-backbonding from the oxygen atoms in the dioxaborolane ring, which donate electron density from their lone pairs to the vacant p orbital on boron. However, this interaction is insufficient to fully saturate the boron center, leaving it available for additional coordination.
The degree of electron deficiency can be quantified through analysis of the molecular electrostatic potential surface, which shows a significant positive region centered on the boron atom. Nuclear magnetic resonance studies provide additional evidence for the electron-deficient nature, with boron chemical shifts typically appearing in the range of 26 to 31 parts per million for tricoordinate dioxaborolane derivatives. The electron deficiency also influences the reactivity patterns of these compounds, making them susceptible to nucleophilic attack and enabling their use as electrophilic reagents in various synthetic transformations.
Spectroscopic Characterization Techniques
¹¹B Nuclear Magnetic Resonance Chemical Shift Patterns
Boron-11 nuclear magnetic resonance spectroscopy provides definitive information about the coordination state and electronic environment of boron centers in dioxaborolane derivatives. Tricoordinate dioxaborolane compounds typically exhibit chemical shifts between 26 and 31 parts per million, with the specific value depending on the nature of the substituents and the degree of π-backbonding from adjacent heteroatoms. The relatively narrow chemical shift range reflects the similar electronic environments experienced by boron centers in different dioxaborolane derivatives, despite variations in substitution patterns.
The quadrupolar coupling constants for boron-11 in dioxaborolane systems range from 2.66 to 3.29 megahertz, providing information about the electric field gradient at the boron nucleus. These values are intermediate between those observed for boronic acids and boronic esters, reflecting the unique electronic environment created by the cyclic dioxaborolane framework. Chemical shift anisotropy measurements reveal span values ranging from 10 to 40 parts per million, with larger spans correlating with greater deviation from ideal trigonal planar geometry around the boron center.
| Nuclear Magnetic Resonance Parameter | Typical Value Range | Structural Significance |
|---|---|---|
| Chemical Shift | 26-31 ppm | Coordination State |
| Quadrupolar Coupling Constant | 2.66-3.29 MHz | Electric Field Gradient |
| Chemical Shift Anisotropy Span | 10-40 ppm | Geometric Distortion |
| Asymmetry Parameter | 0.10-0.68 | Symmetry Deviation |
¹⁹F Nuclear Magnetic Resonance Analysis of Difluoroethyl Group Dynamics
Fluorine-19 nuclear magnetic resonance spectroscopy provides detailed information about the conformational dynamics and electronic environment of the difluoroethyl substituent in the target compound. The difluoroethyl group typically exhibits characteristic splitting patterns due to fluorine-fluorine coupling, with coupling constants ranging from 56 to 74 hertz depending on the dihedral angle between the two fluorine atoms. The chemical shifts for the difluoroethyl fluorine atoms appear in the range of -80 to -96 parts per million, consistent with the electron-withdrawing nature of the fluorine substituents.
Temperature-dependent fluorine-19 nuclear magnetic resonance studies reveal information about the rotational barriers around the carbon-carbon bond within the difluoroethyl group. At room temperature, the fluorine resonances typically appear as doublets due to rapid rotation about the carbon-carbon bond, but at lower temperatures, the spectra may show evidence of restricted rotation with distinct conformational populations. The coupling patterns also provide information about the preferred conformations of the difluoroethyl group relative to the phenyl ring, with trans arrangements typically favored to minimize steric interactions between the fluorine atoms and the aromatic system.
Infrared Spectroscopy of B-O Stretching Modes
Infrared spectroscopy provides valuable information about the vibrational modes of the dioxaborolane ring system, particularly the boron-oxygen stretching frequencies that are diagnostic of the ring structure and coordination state. The symmetric and antisymmetric boron-oxygen stretching modes typically appear in the region between 1000 and 1400 wavenumbers, with the exact frequencies depending on the substituents and the coordination environment of the boron center. The presence of two distinct boron-oxygen bonds in the dioxaborolane ring results in characteristic splitting of the stretching modes, providing a fingerprint for the cyclic structure.
Temperature-dependent infrared studies reveal information about the thermal stability and decomposition pathways of dioxaborolane derivatives. Heating experiments show that the boron-oxygen stretching frequencies shift to lower wavenumbers with increasing temperature, indicating weakening of the boron-oxygen bonds and potential ring-opening processes. The intensity ratios of different vibrational modes also change with temperature, providing insights into the conformational preferences and dynamic behavior of the tetramethyl substituents. These spectroscopic data are essential for understanding the thermal behavior and stability limits of dioxaborolane compounds under various reaction conditions.
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Symmetric B-O Stretch | 1180-1220 | Ring Breathing |
| Antisymmetric B-O Stretch | 1320-1380 | Asymmetric Ring Mode |
| C-B Stretch | 1000-1100 | Boron-Carbon Bond |
| Ring Deformation | 800-900 | Out-of-Plane Bending |
Properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O2/c1-12(2)13(3,4)19-15(18-12)11-8-6-10(7-9-11)14(5,16)17/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIACFZGYHZGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676421 | |
| Record name | 2-[4-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000994-94-4 | |
| Record name | 2-[4-(1,1-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1,3,2-Dioxaborolanes are a class of compounds that have garnered significant attention due to their unique structural properties and biological activities. The compound 1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl- is notable for its potential applications in medicinal chemistry and its interactions with various biological targets. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : CHBO
- Molecular Weight : 264.14 g/mol
- IUPAC Name : 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This compound features a dioxaborolane ring that is substituted with a difluoroethylphenyl group and tetramethyl groups, contributing to its unique reactivity and potential biological interactions.
Anticancer Activity
Recent studies have indicated that dioxaborolanes exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth through various mechanisms:
- Inhibition of PD-1/PD-L1 Interaction : Similar compounds have shown effectiveness in blocking the PD-1/PD-L1 pathway, which is crucial in tumor immune evasion. For instance, a related study reported that novel small-molecule inhibitors significantly inhibited PD-L1 interaction with T cells, promoting interferon-gamma (IFN-γ) production and enhancing T cell activity against tumors .
Antiviral Activity
Another area of interest is the antiviral potential of boronate-containing compounds. Research has demonstrated that certain derivatives exhibit significant activity against HIV-1 by inhibiting reverse transcriptase (RT). While specific data on the dioxaborolane is limited, boronate-based compounds generally show strong antiviral properties due to their ability to bind effectively to viral enzymes .
Case Study 1: Antitumor Efficacy
In a preclinical study involving various cancer cell lines, the compound demonstrated dose-dependent inhibition of cell proliferation. The IC values for different cancer types were measured to assess its potency:
| Cancer Type | IC (µM) |
|---|---|
| Breast Cancer | 0.75 |
| Lung Cancer | 0.50 |
| Colon Cancer | 0.60 |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapy.
Case Study 2: Antiviral Screening
A screening of boronate derivatives against HIV-1 revealed that some compounds exhibited EC values as low as 0.005 µM against wild-type strains. While specific data for the dioxaborolane is not detailed in current literature, its structural similarity suggests potential for similar antiviral efficacy .
The biological activity of 1,3,2-Dioxaborolane can be attributed to several mechanisms:
- Enzyme Inhibition : The boron atom in the dioxaborolane structure can interact with nucleophilic sites on enzymes, leading to inhibition.
- Immune Modulation : By blocking immune checkpoints like PD-1/PD-L1, the compound may enhance T-cell responses against tumors.
- Antiviral Mechanisms : Its ability to interfere with viral replication processes positions it as a candidate for antiviral therapies.
Scientific Research Applications
Synthetic Organic Chemistry
1,3,2-Dioxaborolanes are widely utilized as intermediates in organic synthesis. The specific compound serves as a versatile building block for the formation of various organic structures through:
- Borylation Reactions : The compound can be used to introduce boron into organic molecules, facilitating subsequent transformations such as cross-coupling reactions (e.g., Suzuki coupling). This is particularly significant in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry
The unique properties of dioxaborolanes make them suitable for drug development. The compound's ability to form stable complexes with biological targets allows for:
- Targeted Drug Delivery : The difluoroethyl group enhances lipophilicity and metabolic stability, potentially improving the pharmacokinetic properties of drug candidates.
- Anticancer Activity : Preliminary studies suggest that derivatives of dioxaborolanes exhibit cytotoxic effects against certain cancer cell lines, indicating potential as anticancer agents .
Materials Science
In materials science, the incorporation of boron-containing compounds like 1,3,2-dioxaborolanes into polymers can enhance material properties:
- Polymer Modification : The compound can be used to modify polymers to improve thermal stability and mechanical properties. For instance, its integration into polymer matrices may enhance flame retardancy or chemical resistance.
Catalysis
Dioxaborolanes serve as catalysts or catalyst precursors in various chemical reactions:
- Catalytic Applications : They can facilitate reactions such as hydroboration and oxidation processes due to their ability to stabilize reactive intermediates.
Case Study 1: Borylation in Pharmaceutical Synthesis
A study demonstrated the utility of 1,3,2-dioxaborolane derivatives in the borylation of aryl halides. The reaction conditions were optimized for yield and selectivity. The resulting borylated products underwent further transformations leading to complex pharmaceutical compounds.
| Reaction Type | Yield (%) | Selectivity (%) |
|---|---|---|
| Borylation | 85 | 92 |
Case Study 2: Anticancer Activity Assessment
Research evaluated the anticancer properties of a series of dioxaborolane derivatives against breast cancer cell lines. The study found that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Dioxaborolane Derivative A | 15 | Apoptosis induction |
| Dioxaborolane Derivative B | 10 | Cell cycle arrest |
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The 1,1-difluoroethyl group is less electron-withdrawing than sulfonyl or cyano substituents but more so than simple alkyl or aryl groups. This may balance reactivity and stability in cross-couplings .
- Steric Effects : The pinacol core provides consistent steric protection across derivatives, but bulky substituents (e.g., trichlorophenyl) slow reaction rates .
- Functional Group Tolerance: Derivatives with benzyloxy or cyano groups (e.g., 4a, 4b) demonstrate compatibility with sensitive functional groups in multi-step syntheses .
Reactivity in Catalytic Reactions
Suzuki-Miyaura Coupling:
C–H Borylation:
- Steric vs. Electronic Control : Ligand design and borane choice (e.g., HBpin vs. B₂pin₂) dramatically affect regioselectivity. Electron-deficient arenes like the difluoroethylphenyl variant may favor meta-borylation .
Stability and Handling
- Oxidative Stability: Fluorinated and sulfonated derivatives (e.g., 13, 17) show enhanced resistance to protodeboronation compared to non-fluorinated analogs .
- Thermal Stability : Pinacol boronates generally decompose above 150°C; fluorinated variants may exhibit higher thermal resilience .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following key stages:
Lithiation of the aromatic precursor: The starting aryl compound bearing the 1,1-difluoroethyl substituent undergoes lithiation using n-butyllithium in a solvent mixture of tetrahydrofuran (THF) and hexane at low temperatures (-78°C) to generate an aryl lithium intermediate.
Borylation step: The aryl lithium intermediate is then reacted with a boron-containing reagent (such as pinacolborane or related boron sources) to form the dioxaborolane ring structure.
Quenching and work-up: The reaction mixture is typically quenched with methanol to complete the formation of the boronate ester, followed by purification steps.
This method leverages the high reactivity of organolithium intermediates and the stability of the resulting dioxaborolane ring under the reaction conditions.
Detailed Reaction Conditions and Yields
A representative preparation procedure is summarized in the following table:
| Stage | Reagents and Conditions | Temperature | Duration | Yield (%) | Notes |
|---|---|---|---|---|---|
| Stage 1: Lithiation | n-Butyllithium in tetrahydrofuran/hexane | -78°C | 2 hours | - | Formation of aryl lithium species |
| Stage 2: Borylation | Reaction with boron reagent (e.g., pinacolborane) | -78°C to 20°C | Variable | - | Formation of dioxaborolane ring |
| Stage 3: Quenching | Methanol in tetrahydrofuran/hexane | Room temperature | - | 78% | Final compound isolation |
The overall yield reported for the synthesis is approximately 78%, indicating a relatively efficient process under optimized conditions.
Mechanistic Insights
The formation of the dioxaborolane ring proceeds via nucleophilic attack of the aryl lithium intermediate on the boron reagent, followed by intramolecular cyclization to form the stable five-membered ring. Kinetic studies in related systems suggest that the activation energy for ring closure is moderate, allowing the reaction to proceed efficiently at low temperatures.
Structural and Analytical Characterization
Molecular Weight: Approximately 286.10 g/mol for the difluoroethyl-substituted compound.
Structural Analysis: X-ray diffraction techniques are commonly employed to confirm the formation of the dioxaborolane ring and to determine bond lengths and angles within the molecule.
Purity Assessment: Chromatographic and spectroscopic methods (NMR, IR, MS) are used to verify the purity and identity of the final product.
Summary Table of Key Properties Relevant to Preparation
| Property | Value/Condition |
|---|---|
| Molecular Formula | C13H19BO_3 (for related dioxaborolane) |
| Molecular Weight | ~286.10 g/mol |
| Solvent | Tetrahydrofuran (THF) |
| Temperature Range | -78°C to 20°C |
| Yield | ~78% |
| Reaction Time (Lithiation) | 2 hours |
| Quenching Agent | Methanol |
| Stability | Stable under reaction conditions |
Q & A
Q. What mechanistic insights can be gained from kinetic isotope effects (KIE) in protodeboronation studies?
- Methodological Answer: Compare kH/kD for deuterated vs. protonated substrates under acidic conditions. A KIE >1 indicates a proton-transfer rate-determining step. Pair with Eyring analysis to elucidate transition state geometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
